molecular formula C17H18O B12621507 1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene CAS No. 918134-72-2

1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene

Katalognummer: B12621507
CAS-Nummer: 918134-72-2
Molekulargewicht: 238.32 g/mol
InChI-Schlüssel: MMUYODCEQUZJAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C17H18O It is a derivative of benzene, featuring a methyl group and a phenylbutenyl ether substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene typically involves the reaction of 1-methyl-4-hydroxybenzene with 4-phenylbut-2-en-1-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired ether compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the phenylbutenyl group to a single bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Saturated phenylbutyl ether

    Substitution: Various substituted benzene derivatives

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylbutenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions can impact cellular redox states and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • 1-Methyl-4-[(4-phenylbutyl)oxy]benzene
  • 1-Methyl-4-[(4-phenylbut-3-en-1-yl)oxy]benzene
  • 1-Methyl-4-[(4-phenylbut-2-yn-1-yl)oxy]benzene

Uniqueness: 1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene is unique due to the presence of the phenylbutenyl ether group, which imparts distinct chemical reactivity and potential biological activity. The position and nature of the double bond in the phenylbutenyl group can significantly influence the compound’s properties compared to its analogs.

Eigenschaften

CAS-Nummer

918134-72-2

Molekularformel

C17H18O

Molekulargewicht

238.32 g/mol

IUPAC-Name

1-methyl-4-(4-phenylbut-2-enoxy)benzene

InChI

InChI=1S/C17H18O/c1-15-10-12-17(13-11-15)18-14-6-5-9-16-7-3-2-4-8-16/h2-8,10-13H,9,14H2,1H3

InChI-Schlüssel

MMUYODCEQUZJAM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OCC=CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.